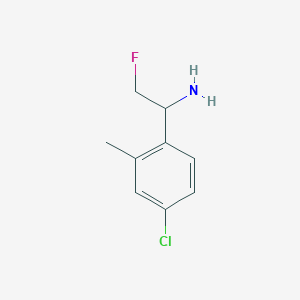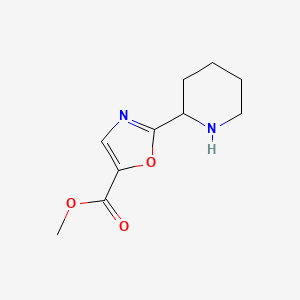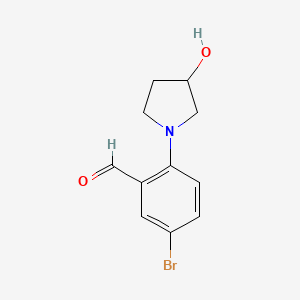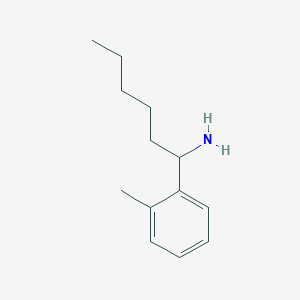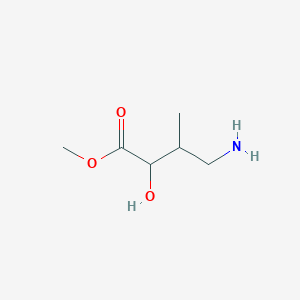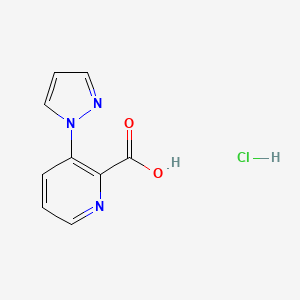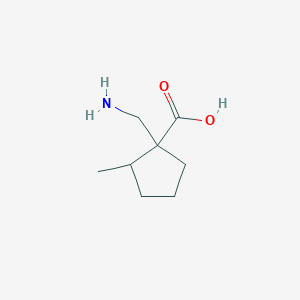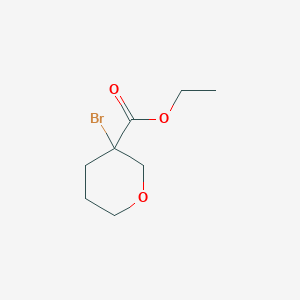
Ethyl 3-bromooxane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromooxane-3-carboxylate is an organic compound with the molecular formula C8H13BrO3. It is a derivative of oxane, featuring a bromine atom and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-bromooxane-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of oxane derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions
Ethyl 3-bromooxane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of ethyl 3-alkoxyoxane-3-carboxylate or ethyl 3-thiooxane-3-carboxylate.
Reduction: Formation of ethyl 3-hydroxyoxane-3-carboxylate.
Oxidation: Formation of 3-bromooxane-3-carboxylic acid.
科学研究应用
Ethyl 3-bromooxane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-bromooxane-3-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
相似化合物的比较
Ethyl 3-bromooxane-3-carboxylate can be compared with other similar compounds such as:
Ethyl 3-chlorooxane-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
Ethyl 3-iodooxane-3-carboxylate: Features an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Ethyl 3-fluorooxane-3-carboxylate: Contains a fluorine atom, which significantly alters the electronic properties and reactivity of the compound.
This compound stands out due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H13BrO3 |
|---|---|
分子量 |
237.09 g/mol |
IUPAC 名称 |
ethyl 3-bromooxane-3-carboxylate |
InChI |
InChI=1S/C8H13BrO3/c1-2-12-7(10)8(9)4-3-5-11-6-8/h2-6H2,1H3 |
InChI 键 |
TZRGDIQDEAKNKQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCCOC1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


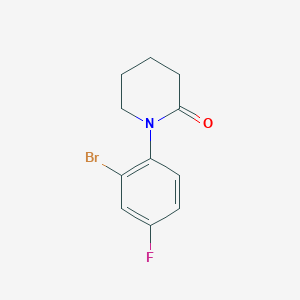
![5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide](/img/structure/B13222154.png)
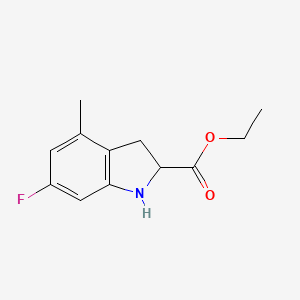
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)
